![molecular formula C8H2BrClN2S B1342175 2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile CAS No. 690635-43-9](/img/structure/B1342175.png)

2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile

説明

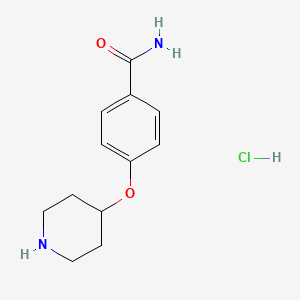

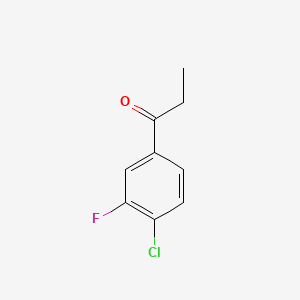

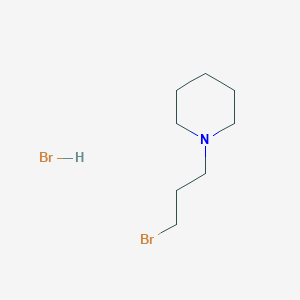

2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile is a chemical compound with the molecular formula C8H2BrClN2S . It has a molecular weight of 274.55 .

Synthesis Analysis

The synthesis of 2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile has been reported in the literature . The compound can be synthesized by ArSN reaction by C4-chloro replacement with cyclic amines in the presence of K2CO3 at 90 °C in 1,4-dioxane/acetone .Molecular Structure Analysis

The molecular structure of 2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile consists of a thieno[3,2-c]pyridine core, which is a bicyclic system containing a thiophene ring fused with a pyridine ring . The molecule also contains bromo, chloro, and nitrile substituents .科学的研究の応用

Synthesis of Novel Compounds

One study discusses the synthesis of 4-hetero-1-yl-2-bromothieno[3,2-c]pyridines through the reaction of 2-bromo-4-chlorothieno[3,2-c]pyridine with cyclic amines. This process leads to the production of 4-hetero-1-yl-2-arylthieno[3,2-c]pyridine derivatives with good yields. The study emphasizes the impact of donor-acceptor substituents on the absorption and emission properties of these derivatives, suggesting their potential utility in the development of fluorescent materials and sensors (Toche & Chavan, 2013).

Antimicrobial Activity

Another study utilized 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile as a substrate for synthesizing new cyanopyridine derivatives with various substituents, including 2-methoxy, 2-phenoxy, and 2-aminoethylthio groups. These compounds were evaluated for their antimicrobial activity against a range of aerobic and anaerobic bacteria, demonstrating significant inhibitory concentrations in some cases. This highlights the compound's relevance in medicinal chemistry for developing new antimicrobial agents (Bogdanowicz et al., 2013).

Molecular Interaction Studies

Further research into the structural and interaction properties of pyridine derivatives, including those related to the core structure of interest, has been conducted to understand their binding and molecular recognition properties. Such studies are crucial for designing molecules with specific functionalities, including those with potential applications in drug development and molecular electronics. For example, the analysis of pyridine-4-carbonitrile–chloranilic acid complexes has provided insights into hydrogen bonding and molecular packing, which are essential factors in crystal engineering and the design of functional materials (Gotoh et al., 2008).

特性

IUPAC Name |

2-bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrClN2S/c9-6-1-5-7(13-6)4(2-11)3-12-8(5)10/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLKBFNWWLKRCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1C(=NC=C2C#N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593854 | |

| Record name | 2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile | |

CAS RN |

690635-43-9 | |

| Record name | 2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)ethyl)amine](/img/structure/B1342098.png)

![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)